5.8-Fold Increased Aqueous Stability at Physiological Temperature vs. Melphalan
Beta-alanylmelphalan exhibited a half-life of 607.71 minutes in solution at 37°C, compared to 105.21 minutes for melphalan under identical conditions, representing a 5.8-fold improvement in stability [1]. The assay was performed by HPLC monitoring of drug integrity [2].
| Evidence Dimension | Aqueous half-life at 37°C |
|---|---|
| Target Compound Data | 607.71 min |
| Comparator Or Baseline | Melphalan: 105.21 min |
| Quantified Difference | 5.8-fold increase |
| Conditions | Solution stability at 37°C, HPLC quantification |
Why This Matters
Enhanced solution stability reduces rapid degradation, simplifying compound handling and enabling sustained exposure in cell-based and animal models.
- [1] Tsay BL, Wolfinbarger L. Phase I study of beta-alanyl-melphalan as a potent anticancer drug. Cancer Chemother Pharmacol. 1987;19(3):190-196. DOI:10.1007/BF00252971 View Source
- [2] Tsay BL. The Role of Small Peptides in Cancer Physiology and Chemotherapy. Ph.D. dissertation, 1987. CORE repository ID 69463019. View Source
